molecular formula C12H14IN3OS B2978561 3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-imidazol-3-ium iodide CAS No. 1224101-97-6

3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-imidazol-3-ium iodide

Cat. No. B2978561
CAS RN: 1224101-97-6
M. Wt: 375.23
InChI Key: NAAHVTTXTOHDSU-UHFFFAOYSA-M
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Description

3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-imidazol-3-ium iodide is a useful research compound. Its molecular formula is C12H14IN3OS and its molecular weight is 375.23. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Charge Distribution

Research involving compounds closely related to "3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-imidazol-3-ium iodide" has focused on understanding their crystal structures and electron density distributions. For instance, X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine and its salts have provided insights into electron density distribution changes upon nitro-group insertion, affecting the cation-anion contacts. Such studies contribute to the foundational knowledge required for designing and synthesizing materials with tailored electronic properties (Tafeenko, Paseshnichenko, & Schenk, 1996).

Synthesis and Reactivity

The synthesis and reactivity of similar compounds have been explored through studies on the crystal structure of related imidazolium salts and their interactions. These investigations reveal the geometric and electronic factors that influence reactivity and stability, laying the groundwork for the development of novel synthetic routes and compounds with potential applications in medicinal chemistry, material science, and catalysis (Belguedj et al., 2015).

Catalysis

Compounds structurally related to "this compound" have been studied for their catalytic applications, particularly in oxidative synthesis and CH activation processes. Research in this area focuses on developing efficient, copper(I) iodide-catalyzed synthesis methods for functionalized imidazopyridines, which are crucial for various pharmaceutical and material science applications (Mohan, Rao, Ravi, & Adimurthy, 2014).

Material Science Applications

Investigations into the properties and applications of similar compounds in material science, particularly in the development of solid-state ionic conductors and electrolytes for dye-sensitized solar cells, highlight the potential of these compounds in renewable energy technologies. The research demonstrates how modifications to the imidazolium structure can significantly enhance conductivity, offering a pathway to high-efficiency, solid-state dye-sensitized solar cells (Wang et al., 2013).

properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-methylimidazol-3-ium-1-yl)methanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N3OS.HI/c1-13-5-6-15(9-13)12(16)14-4-2-11-10(8-14)3-7-17-11;/h3,5-7,9H,2,4,8H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAHVTTXTOHDSU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N2CCC3=C(C2)C=CS3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl iodide (50 μL) is added to a solution of (6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)imidazol-1-yl-methanone (100 mg) in acetonitrile (5 mL) at room temperature. The solution is stirred for 5 h, before more methyl iodide (100 μL) is added. After stirring the solution for another 10 h, the solution is concentrated to give the crude title compound that is used without further purification.
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two

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